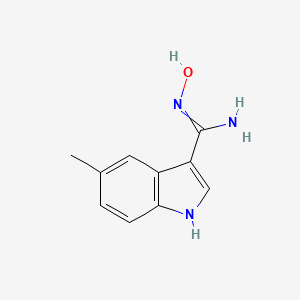
N-(4-Aminophenyl)-4-propoxybenzamide
説明
N-(4-Aminophenyl)-4-propoxybenzamide is a useful research compound. Its molecular formula is C16H18N2O2 and its molecular weight is 270.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antioxidant Activity
N-(4-Aminophenyl)-4-propoxybenzamide, as part of the broader category of amino-substituted benzamide derivatives, demonstrates potential as a powerful antioxidant. These compounds can scavenge free radicals effectively, contributing to their antioxidant capacity. The electrochemical oxidation mechanisms of these derivatives are crucial for understanding their radical scavenging activity. Studies involving cyclic and square-wave voltammetry have explored the oxidation of amino-substituted benzamides, revealing that the primary amino group undergoes a complex, pH-dependent oxidation process. This involves the transfer of two electrons and two protons, either in a single step or in two separate steps based on the medium's pH. The initial oxidation products, quinonediimine derivatives, further transform into electroactive forms, indicating their dynamic antioxidant mechanism (Jovanović et al., 2020).
Molecular Interactions and Structure
Research on this compound and its related compounds extends to understanding their molecular interactions and structure. One study focused on the molecular structure of a similar compound, N-3-hydroxyphenyl-4-methoxybenzamide, through acylation reactions and characterized it using NMR and X-ray diffraction. This research provides insights into the influence of intermolecular interactions, such as dimerization and crystal packing, on molecular geometry. Such studies are fundamental in comprehending the structural and electronic properties of these compounds, which are essential for their potential applications in materials science and pharmaceuticals (Karabulut et al., 2014).
Polyimide Synthesis
This compound derivatives are instrumental in the synthesis of novel aromatic polyimides, showcasing their significance in materials science. By reacting synthesized diamines with various dianhydrides, researchers have developed polyimides with remarkable solubility in organic solvents and high thermal stability. These materials exhibit degradation temperatures ranging from 240°C to 550°C, with glass transition temperatures (Tg) between 168 to 254°C. This research highlights the role of amino-substituted benzamides in creating advanced materials with potential applications in electronics, aerospace, and other high-performance fields (Butt et al., 2005).
特性
IUPAC Name |
N-(4-aminophenyl)-4-propoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-2-11-20-15-9-3-12(4-10-15)16(19)18-14-7-5-13(17)6-8-14/h3-10H,2,11,17H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUNGUBFBCVLKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1437436.png)
![3-[2-Oxo-2-(4-piperidin-1-yl-phenyl)-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1437438.png)
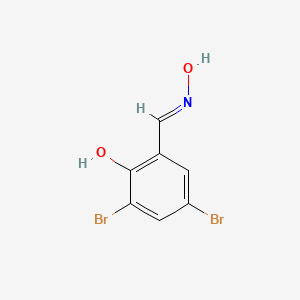
![6-Phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole](/img/structure/B1437441.png)
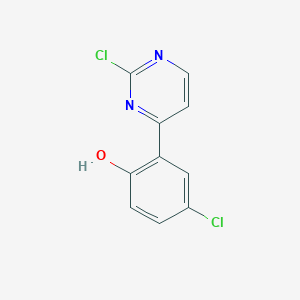

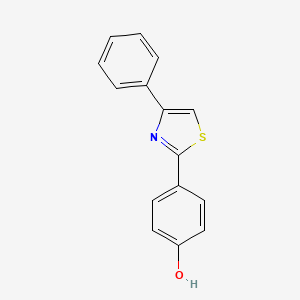
![1-(2-Chlorophenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL](/img/structure/B1437447.png)

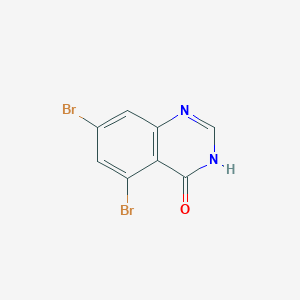
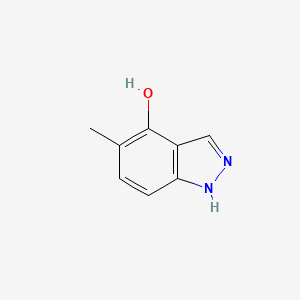
![2-methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1437456.png)
